molecular formula C13H15NO3S B2510648 Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate CAS No. 1428357-87-2

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate

Cat. No.: B2510648
CAS No.: 1428357-87-2
M. Wt: 265.33
InChI Key: CWZBDYVUJUQHFB-UHFFFAOYSA-N
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Description

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is an organic compound that features a furan ring, a thiophene ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan-3-carboxaldehyde with a suitable reducing agent.

    Formation of the thiophen-2-yl intermediate: Thiophene-2-carboxaldehyde is reacted with an appropriate reagent to form the thiophen-2-yl intermediate.

    Coupling reaction: The furan-3-ylmethyl intermediate is then coupled with the thiophen-2-yl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of furan and thiophene rings with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds containing furan and thiophene rings have shown various biological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of polymers, coatings, or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate
  • Methyl (furan-3-ylmethyl)(2-(thiophen-3-yl)ethyl)carbamate
  • Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)propyl)carbamate

Uniqueness

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings with a carbamate group provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZBDYVUJUQHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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